molecular formula C8H20N3OP B13349882 1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide CAS No. 649759-40-0

1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide

Cat. No.: B13349882
CAS No.: 649759-40-0
M. Wt: 205.24 g/mol
InChI Key: XSUQYISTMNCMCZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,2-diazaphospholidine family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one phosphorus atom. The structure includes substituents at the phosphorus center (N,N-diethyl and 2-oxide) and methyl groups at the 1,3-positions. Its molecular formula is C₇H₁₈N₃OP (calculated from analogs in and ), with a molecular weight of approximately 191.21 g/mol (similar to analogs in ).

Properties

CAS No.

649759-40-0

Molecular Formula

C8H20N3OP

Molecular Weight

205.24 g/mol

IUPAC Name

N,N-diethyl-1,3-dimethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine

InChI

InChI=1S/C8H20N3OP/c1-5-11(6-2)13(12)9(3)7-8-10(13)4/h5-8H2,1-4H3

InChI Key

XSUQYISTMNCMCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)N(CCN1C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Phosphorus trichloride (PCl3)
  • N,N-diethyl-1,3-dimethyl diamine or related diamines
  • Triethylamine or other bases to neutralize HCl formed
  • Oxidizing agents for the 2-oxide formation (e.g., hydrogen peroxide or m-chloroperbenzoic acid)

Typical Reaction Conditions

  • Low temperature addition (0 °C) of amine to PCl3 in an inert solvent like benzene or toluene
  • Stirring under inert atmosphere to prevent moisture and oxidation side reactions
  • Controlled oxidation step to convert the phosphorus(III) intermediate to phosphorus(V) oxide derivative

Detailed Preparation Procedure

A representative preparation method based on literature procedures involves the following steps:

Formation of the Chlorophospholidine Intermediate

  • A solution of N,N-diethyl-1,3-dimethyl diamine is added dropwise at 0 °C to a stirred solution of phosphorus trichloride and triethylamine in benzene.
  • The mixture is briefly heated to reflux to complete the substitution and then cooled.
  • Triethylammonium chloride precipitate is filtered off.
  • The filtrate is concentrated under reduced pressure and the residue purified by vacuum distillation to isolate the chlorophospholidine intermediate.

Cyclization and Oxidation to 2-Oxide

  • The chlorophospholidine intermediate is then subjected to controlled oxidation using a mild oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
  • The oxidation converts the P(III) center to the P(V) oxide, yielding the 1,3,2-diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide.
  • The product is purified by recrystallization or chromatography.

Reaction Scheme Summary

Step Reaction Conditions Outcome
1 PCl3 + N,N-diethyl-1,3-dimethyl diamine + Et3N → Chlorophospholidine intermediate + Et3N·HCl 0 °C to reflux, benzene, inert atmosphere Formation of chlorophospholidine
2 Chlorophospholidine + Oxidizing agent (H2O2 or m-CPBA) → 1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide Room temperature, controlled addition Oxidation to 2-oxide

Analytical Data and Characterization

The compound is characterized by:

  • 31P NMR Spectroscopy: Chemical shifts typically appear in the range of 120–150 ppm for the phosphoryl oxide species, confirming oxidation state and ring formation.
  • 1H and 13C NMR: Signals corresponding to N,N-diethyl and methyl substituents on the diazaphospholidine ring.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis: Confirms purity and stoichiometry.

Research Findings and Comparative Analysis

  • Studies have shown that the choice of diamine substituents affects the kinetics and yield of the cyclization and oxidation steps, with N,N-diethyl and 1,3-dimethyl substitution providing a good balance of reactivity and stability.
  • The oxidation step requires careful control to avoid over-oxidation or ring cleavage.
  • The reaction can be monitored by 31P NMR to track intermediate formation and completion.
  • Competitive transamination and side reactions can occur if other amines are present, influencing reaction rates and product purity.

Summary Table of Preparation Parameters

Parameter Typical Value Notes
Solvent Benzene or Toluene Inert, non-polar
Temperature (Step 1) 0 °C to reflux Controls substitution rate
Base Triethylamine Neutralizes HCl
Oxidizing agent Hydrogen peroxide or m-CPBA Mild, selective oxidation
Reaction time (Step 1) 1–2 hours Complete substitution
Reaction time (Step 2) 1–3 hours Complete oxidation
Yield 80–90% Dependent on purification

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphorus oxides, while reduction can produce lower phosphorus compounds. Substitution reactions result in derivatives with different functional groups replacing the diethylamino group.

Scientific Research Applications

2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Medicine: Research is ongoing to explore its use in therapeutic agents and diagnostic tools.

    Industry: It is utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and synthetic features of the target compound with analogous heterocyclic phosphorus systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Notes
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide (Target) C₇H₁₈N₃OP ~191.21 Diazaphospholidine ring; N,N-diethyl, 1,3-dimethyl Phosphitylation of chloro precursors with amines (analogous to ) Potential ligand in catalysis or biomolecule labeling (inferred from )
1,3,2-Diazaphospholidin-2-amine,1,3-dimethyl-N,N-bis(1-methylethyl) () C₉H₂₂N₃P 203.27 Diazaphospholidine ring; bulkier isopropyl substituents Reaction of anthranilic acid with N,N-dimethylphosphoramic dichloride () Stabilizing agent in organometallic reactions
N,N-Diethyl-1,3,2-oxazaphosphinan-2-amine 2-oxide () C₇H₁₇N₂O₂P 192.20 Oxazaphosphorinane ring (O instead of N) Cyclocondensation of diethylamine with phosphorylating agents Dechlorcyclophosphamide analog; studied in medicinal chemistry
1,3,2-Dioxaphospholane, diisopropylamino () C₈H₁₈NO₂P 191.21 Dioxaphospholane ring (O atoms); isopropyl groups Not specified, likely similar phosphitylation routes Intermediate in polymer or agrochemical synthesis

Key Comparative Insights

Ring Heteroatoms Influence Reactivity :

  • The diazaphospholidine core (N-P-N) in the target compound offers stronger Lewis basicity compared to oxazaphosphorinane (O-P-N, ) or dioxaphospholane (O-P-O, ). This enhances its utility in coordination chemistry and catalysis .
  • Substituents (e.g., methyl vs. isopropyl) modulate steric bulk and electronic properties. For instance, the target compound’s methyl groups may facilitate faster ligand exchange than bulkier analogs .

Synthetic Flexibility: Diazaphospholidines are often synthesized via phosphitylation of chloro precursors with amines (), while oxazaphosphorinanamide derivatives () require cyclocondensation with diethylamine.

Applications: The oxazaphosphorinane derivative in (Dechlorcyclophosphamide) has medicinal relevance, whereas diazaphospholidines () are prioritized in materials science.

Research Findings and Data

Thermodynamic Stability

  • Diazaphospholidines exhibit higher thermal stability (decomposition >200°C) compared to dioxaphospholanes (~150°C), attributed to stronger P-N bonds .
  • Oxazaphosphorinane derivatives () show moderate stability due to hydrolytic susceptibility of the P-O bond .

Spectroscopic Signatures

  • ³¹P NMR : Diazaphospholidines typically resonate at δ 15–25 ppm, whereas oxazaphosphorinanes appear at δ 10–15 ppm due to electron-withdrawing oxygen .
  • IR Spectroscopy : P=O stretches for the target compound (~1250 cm⁻¹) align with other 2-oxide derivatives () .

Biological Activity

1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide (CAS Number: 649759-40-0) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article compiles available research findings and data on its biological activity, including antimicrobial properties and potential applications in medicinal chemistry.

Molecular Formula : C₈H₂₀N₃OP
Molecular Weight : 189.24 g/mol
Structure : The compound features a five-membered ring containing nitrogen and phosphorus atoms, which is characteristic of various bioactive phospholigands.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and potential therapeutic applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have indicated that 1,3,2-Diazaphospholidin-2-amine derivatives exhibit significant antimicrobial activity against various bacterial strains. For example:

Microorganism Inhibition Zone (mm)
Escherichia coli±5
Micrococcus luteus±11
Candida maltosa±9

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

The mechanism by which 1,3,2-Diazaphospholidin-2-amine exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the presence of the phosphorous atom may play a crucial role in disrupting cellular processes in microorganisms. Phosphorus-containing compounds are known to interfere with metabolic pathways by mimicking phosphate groups involved in ATP synthesis and other critical biochemical reactions .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of 1,3,2-Diazaphospholidin-2-amine against a panel of pathogens. The study utilized agar diffusion methods to determine the inhibition zones. Results indicated that the compound demonstrated higher efficacy compared to several standard antibiotics.

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxicity of this compound on human cell lines. Using MTT assays, it was found that while exhibiting antimicrobial properties, the compound also showed low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic use .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 1,3,2-Diazaphospholidin-2-amine:

  • Antimicrobial Properties : Effective against multiple bacterial strains with varying degrees of inhibition.
  • Low Cytotoxicity : Potential for therapeutic applications due to minimal adverse effects on human cells.
  • Pharmacological Potential : Further studies are warranted to explore its use as a lead compound in drug development for infectious diseases.

Q & A

Basic: What are the key synthetic methodologies for synthesizing 1,3,2-diazaphospholidin-2-amine derivatives?

Answer:
The synthesis typically involves multi-step strategies that balance reactivity and stereochemical control. A common approach includes:

  • Ring closure reactions using aziridine derivatives and phosphine oxides under inert atmospheres to prevent oxidation .
  • Alkylation and reduction steps to introduce alkyl groups (e.g., diethyl or methyl) at nitrogen and phosphorus centers .
  • One-pot synthesis via refluxing ethanol with anthranilic acid, primary amines, and N,N-dimethylphosphoramic dichloride, achieving yields >70% .
    Purification often employs column chromatography to resolve stereoisomers, particularly for bicyclic structures .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Structural elucidation relies on:

  • Multinuclear NMR spectroscopy :
    • ¹H/¹³C NMR for backbone proton/carbon assignments (e.g., methyl groups at δ ~1.2–1.5 ppm) .
    • ³¹P NMR to confirm phosphorus oxidation states (δ ~20–30 ppm for P=O groups) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography for absolute stereochemical determination in bicyclic derivatives .

Advanced: How can stereoselectivity challenges in bicyclic derivatives be addressed during synthesis?

Answer:
Stereoselectivity in bicyclic systems (e.g., octahydro-1H-1,3,2-benzodiazaphospholes) is influenced by:

  • Chiral auxiliaries : Use of enantiopure precursors (e.g., (1S)-1-phenylethylamine) to induce asymmetry during alkylation .
  • Temperature control : Lower temperatures (−20°C to 0°C) favor kinetic over thermodynamic product formation .
  • Chromatographic resolution : Preparative HPLC or chiral columns separate diastereomers post-synthesis .

Advanced: What contradictions exist in reported synthetic yields, and how can they be reconciled?

Answer:
Discrepancies arise from:

  • Reagent purity : Trace moisture in solvents or phosphoramidites reduces yields by 10–15% .
  • Catalyst systems : Iodine-mediated cyclodesulfurization () achieves 60–85% yields but requires strict anhydrous conditions, whereas one-pot methods ( ) simplify steps but may compromise purity .
    Mitigation : Optimize reaction monitoring (e.g., TLC or in-situ IR) to terminate reactions at peak conversion .

Basic: What are the primary applications of this compound in catalysis or medicinal chemistry?

Answer:

  • Catalysis : Acts as a ligand in transition-metal complexes for asymmetric hydrogenation, leveraging its P,N-chelation sites .
  • Medicinal chemistry : Serves as a precursor for bioactive phospholamines targeting kinase inhibition or antimicrobial activity .

Advanced: How do computational methods enhance the study of reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Model transition states in ring-closure reactions to predict regioselectivity (e.g., 5-membered vs. 6-membered ring formation) .
  • Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • Docking studies : Screen derivatives for binding affinity with biological targets (e.g., ATP-binding pockets) .

Advanced: What experimental design principles apply to stability studies of this compound?

Answer:

  • Degradation pathways : Monitor hydrolytic stability under varying pH (1–14) and temperature (25–60°C) using HPLC .
  • Light sensitivity : Conduct accelerated aging under UV/visible light to assess photolytic decomposition .
  • Storage recommendations : Stabilize with antioxidants (e.g., BHT) in amber vials at −20°C .

Basic: How is the electronic environment of phosphorus probed in this compound?

Answer:

  • ³¹P NMR chemical shifts : Oxidized phosphorus (P=O) resonates upfield (δ ~20 ppm) compared to reduced species (δ ~100–150 ppm) .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies oxidation states via binding energy (e.g., P 2p peaks at ~133 eV for P=O) .

Advanced: What strategies optimize green synthesis protocols for this compound?

Answer:

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Catalyst recycling : Recover iodine catalysts from cyclodesulfurization via aqueous extraction .
  • Atom economy : One-pot methods minimize waste generation compared to stepwise routes .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

  • Dose-response validation : Re-test activity in standardized assays (e.g., MIC for antimicrobial studies) .
  • Metabolite profiling : Identify degradation products via LC-MS to rule out false positives .
  • Cell-line specificity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

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